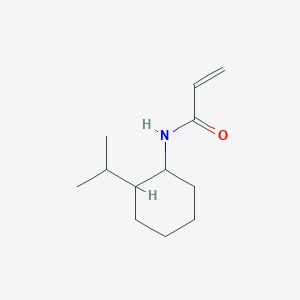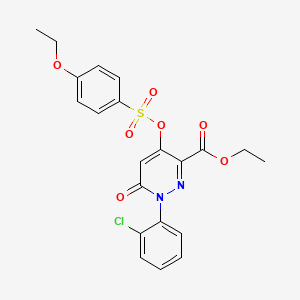
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one, also known as MSQ, is a synthetic compound that belongs to the class of quinoxaline derivatives. MSQ has been widely studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has also been shown to reduce inflammation and oxidative stress, and to enhance the immune response. In addition, (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is its versatility in terms of its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, and its mechanism of action is not fully understood, which makes it an interesting compound to study. However, one of the limitations of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one. One potential direction is the development of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one derivatives with improved solubility and bioavailability. Another direction is the investigation of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a photosensitizer in photodynamic therapy is an area that warrants further investigation.
Conclusion:
In conclusion, (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves the condensation reaction between 3-methoxystyrene and 2-amino-3-methylquinoxaline in the presence of a catalyst. The reaction is carried out under reflux in anhydrous ethanol, and the product is purified by recrystallization using a suitable solvent. The yield of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is typically in the range of 60-70%.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has also been investigated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
3-[(E)-2-(3-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-17-9-4-3-8-15(17)19-16(18(20)21)11-10-13-6-5-7-14(12-13)22-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVNJWZYZSABM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2765023.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2765024.png)
![7-[2-(1,3-Benzothiazol-2-ylthio)ethyl]-1,3-dimethyl-8-(3-methyl-1-piperidinyl)purine-2,6-dione](/img/structure/B2765025.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)
![N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2765028.png)

![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)